Ethyl 3-(piperazin-1-yl)benzoate hydrochloride
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Overview
Description
Ethyl 3-(piperazin-1-yl)benzoate hydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV-1 activities
Preparation Methods
The synthesis of Ethyl 3-(piperazin-1-yl)benzoate hydrochloride typically involves a multi-step process. One common method includes the reaction of 3-(piperazin-1-yl)benzoic acid with ethyl chloroformate in the presence of a base such as triethylamine. The resulting ethyl ester is then converted to its hydrochloride salt by treatment with hydrochloric acid. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as dichloromethane .
Chemical Reactions Analysis
Ethyl 3-(piperazin-1-yl)benzoate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols can replace hydrogen atoms.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Ethyl 3-(piperazin-1-yl)benzoate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including psychiatric disorders and infections.
Mechanism of Action
The mechanism of action of Ethyl 3-(piperazin-1-yl)benzoate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, piperazine derivatives are known to act as antagonists at dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. This interaction can lead to the modulation of neurotransmitter activity, making the compound potentially useful in the treatment of psychiatric disorders .
Comparison with Similar Compounds
Ethyl 3-(piperazin-1-yl)benzoate hydrochloride can be compared with other piperazine derivatives such as:
3-(Piperazin-1-yl)-1,2-benzothiazole: This compound also exhibits a range of biological activities, including antimicrobial and antipsychotic effects.
1-(4-Ethoxycarbonyl)phenylpiperazine: Similar in structure, this compound is used in the synthesis of various pharmaceuticals and has comparable biological activities.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological properties, making it a valuable compound for research and development in multiple scientific fields.
Properties
IUPAC Name |
ethyl 3-piperazin-1-ylbenzoate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-2-17-13(16)11-4-3-5-12(10-11)15-8-6-14-7-9-15;/h3-5,10,14H,2,6-9H2,1H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWQHEXJOYPHYFU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CCNCC2.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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